N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
CAS No.: 1216576-46-3
Cat. No.: VC7099183
Molecular Formula: C23H23ClFN5O2S
Molecular Weight: 487.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216576-46-3 |
|---|---|
| Molecular Formula | C23H23ClFN5O2S |
| Molecular Weight | 487.98 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-10-12-30(13-11-29)22-23(27-9-8-26-22)33-15-21(31)28-16-2-7-20(25)19(24)14-16/h2-9,14H,10-13,15H2,1H3,(H,28,31) |
| Standard InChI Key | FCGRXRAWXSENBN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Structural Overview
This compound is a complex heterocyclic molecule characterized by the following key features:
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Core Structure: A pyrazine ring functionalized with a piperazine moiety and a phenyl group.
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Substituents:
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A 3-chloro-4-fluorophenyl group attached to the nitrogen atom.
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A sulfanyl-acetamide linkage connecting the pyrazine and phenyl components.
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A methoxy substituent on the phenyl ring.
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Molecular Formula:
The exact molecular formula is not explicitly stated, but it likely includes carbon, hydrogen, nitrogen, oxygen, sulfur, chlorine, and fluorine atoms based on the name.
Possible Synthesis Pathway
The synthesis of such a compound typically involves:
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Formation of the Pyrazine Core:
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Pyrazine derivatives are often synthesized through condensation reactions involving diamines and dicarbonyl compounds.
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Functionalization with Piperazine:
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The piperazine ring can be introduced via nucleophilic substitution or reductive amination methods.
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Attachment of the Sulfanyl-Acetamide Moiety:
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This step likely involves thiolation (introduction of the sulfur-containing group) followed by acetamide formation through amidation reactions.
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Final Substituent Addition:
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The chloro-fluorophenyl group may be introduced via coupling reactions using halogenated aromatic precursors.
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Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
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NMR Spectroscopy: Provides detailed information about proton and carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides, sulfanyl linkages, and aromatic substituents.
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X-ray Crystallography: May be used for precise structural elucidation if crystalline forms are available.
Potential Applications
The unique structural features of this compound suggest its potential roles in various fields:
Medicinal Chemistry
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The presence of multiple pharmacophores (e.g., piperazine, pyrazine) indicates possible bioactivity against targets such as enzymes or receptors in diseases like cancer or neurological disorders.
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Similar compounds have been explored for their anti-inflammatory or antimicrobial properties.
Drug Discovery
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This compound could serve as a lead structure for further optimization in drug development programs due to its diverse functional groups that enable target-specific interactions.
Molecular Docking Studies
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Computational studies could predict its binding affinity to biological targets, aiding in rational drug design.
Research Directions
Future research on this compound could focus on:
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In Vitro Studies: Testing for antimicrobial, anticancer, or anti-inflammatory activities.
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SAR Analysis: Structure-activity relationship studies to optimize efficacy and reduce toxicity.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
This detailed analysis highlights the potential significance of N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide in chemical and pharmaceutical research. Further experimental validation is required to fully understand its properties and applications.
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